molecular formula C17H17N3O B7460489 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide

2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide

Katalognummer B7460489
Molekulargewicht: 279.34 g/mol
InChI-Schlüssel: GPJLLTNAPUVIPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide, also known as BMDA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMDA belongs to the class of benzimidazole derivatives, which have been studied for their diverse biological activities, including antimicrobial, antitumor, and antiviral properties.

Wirkmechanismus

The mechanism of action of 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to inhibit the PI3K/Akt/mTOR pathway and activate the p53 pathway, leading to cell cycle arrest and apoptosis. In Alzheimer's disease research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to inhibit acetylcholinesterase and reduce amyloid-beta accumulation, leading to improved cognitive function. In Parkinson's disease research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to activate the Nrf2/ARE pathway and reduce oxidative stress, leading to neuroprotection.
Biochemical and Physiological Effects:
2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. In cancer research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to inhibit the expression of pro-inflammatory cytokines and reduce oxidative stress. In Alzheimer's disease research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to reduce oxidative stress and improve mitochondrial function. In Parkinson's disease research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to protect dopaminergic neurons and improve motor function.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide in lab experiments include its high purity, stability, and low toxicity. 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide in lab experiments include its limited solubility in water and its potential for off-target effects.

Zukünftige Richtungen

For 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide research include the development of more potent and selective analogs, the elucidation of its mechanism of action, and the evaluation of its therapeutic potential in various diseases. 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide may also be studied in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Additionally, the pharmacokinetics and pharmacodynamics of 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide need to be further investigated to determine its optimal dosage and administration route.
Conclusion:
In conclusion, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide and to develop more effective treatments for various diseases.

Synthesemethoden

The synthesis of 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide involves the condensation reaction of 2-aminobenzimidazole with 2,6-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed by various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to improve cognitive function and reduce oxidative stress. In Parkinson's disease research, 2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide has been shown to protect dopaminergic neurons and improve motor function.

Eigenschaften

IUPAC Name

2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-6-5-7-13(2)17(12)19-16(21)10-20-11-18-14-8-3-4-9-15(14)20/h3-9,11H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJLLTNAPUVIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.